

Spectroscopic Characterization of Novel Organic Compounds: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-cyclohexylphenyl)-4-isopropylbenzenamine

CAS No.: 886365-92-0

Cat. No.: B1593413

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Senior Application Scientist Note: Direct spectroscopic data for the compound registered under CAS number 886365-92-0, identified as iPrChxDPA in a 2020 screening program, is not publicly available in the referenced scientific literature.[1] This guide, therefore, provides a comprehensive, field-proven framework for the spectroscopic characterization of a novel organic compound, adhering to the principles of scientific integrity and experimental validation. The methodologies outlined herein are designed to furnish the robust data package required for structural elucidation and confirmation, essential for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

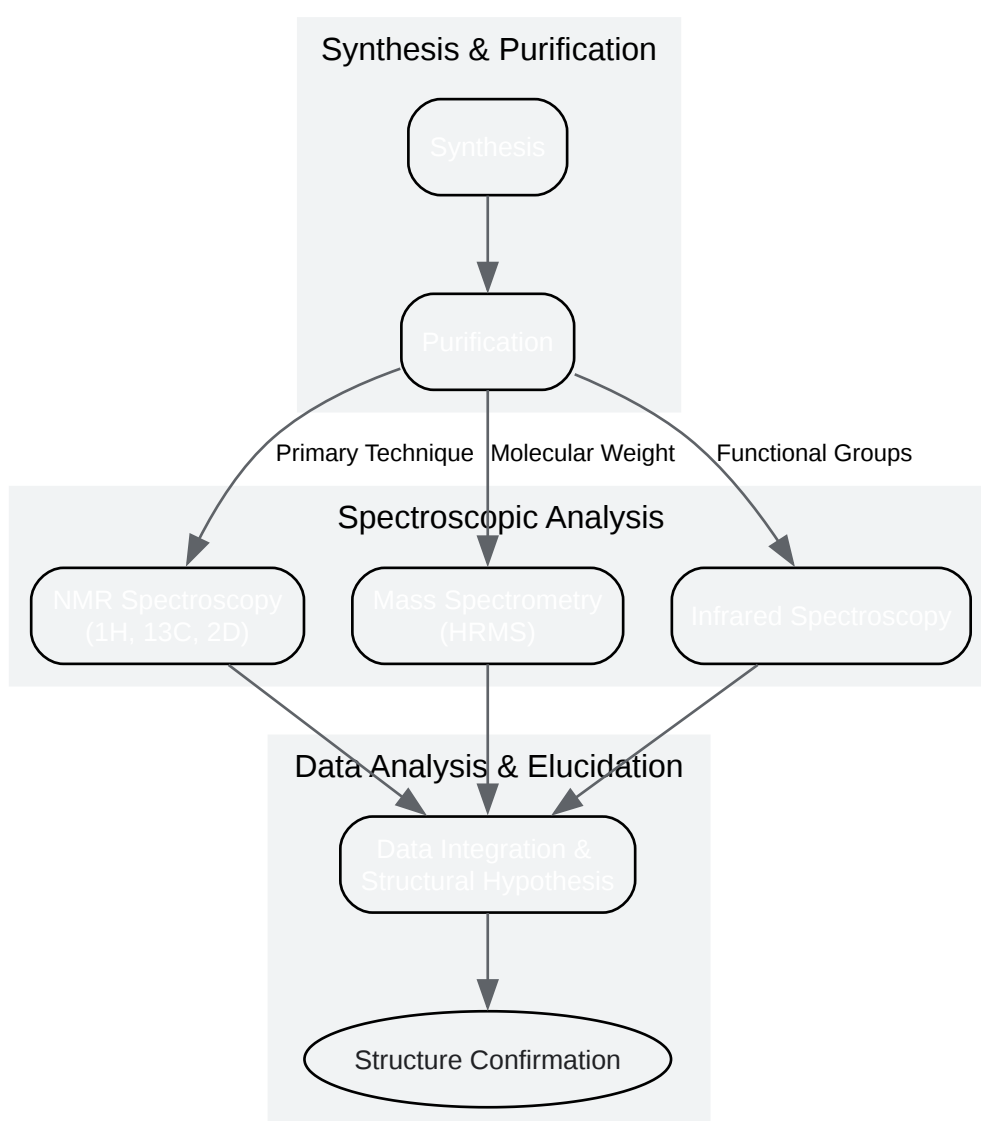
The journey of a novel chemical entity from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure. Spectroscopic techniques form the cornerstone of this verification process, providing a detailed "fingerprint" of the molecule. This guide will detail the logical workflow for acquiring and interpreting key spectroscopic data,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Characterization Workflow: A Multi-faceted Approach

A logical and efficient workflow is paramount to ensure comprehensive data acquisition while conserving valuable sample material. The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Figure 1: Experimental Workflow for Spectroscopic Characterization



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Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ^1H and ^{13}C NMR

Rationale: ^1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ^{13}C NMR reveals the number of different types of carbon atoms in the molecule.

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified, dry sample.
 - Dissolve the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Select an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:

- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Expected Results

The following table summarizes the key parameters obtained from ^1H and ^{13}C NMR spectra.

Parameter	Information Provided	Example Interpretation
Chemical Shift (δ)	Electronic environment of the nucleus.	Aromatic protons typically appear between 7-8 ppm.
Integration	Relative number of protons giving rise to a signal.	A signal integrating to 3H could represent a methyl group.
Multiplicity (Splitting)	Number of neighboring protons.	A triplet indicates two neighboring protons.
^{13}C Chemical Shift	Type of carbon atom (e.g., sp^3 , sp^2 , sp).	Carbonyl carbons often appear in the range of 160-220 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight

MS provides the molecular weight of the compound and can offer information about its elemental composition and fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Step-by-Step Methodology:

- Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument Setup:
 - Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the analyte.
 - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

Data Interpretation and Expected Results

Parameter	Information Provided	Example Interpretation
Molecular Ion Peak (M^+)	The mass-to-charge ratio (m/z) of the intact molecule.	A peak at m/z 250.1234 could correspond to the protonated molecule $[M+H]^+$.
Isotope Pattern	Presence of certain elements (e.g., Cl, Br).	A characteristic $M/M+2$ pattern with a ratio of approximately 3:1 suggests the presence of a chlorine atom.
High-Resolution Mass	Precise mass used to determine the elemental formula.	An accurate mass of 250.1234 can be matched to a specific elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.^{[2][3]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.

Step-by-Step Methodology:

- Sample Preparation:
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrument Setup:
 - Record a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

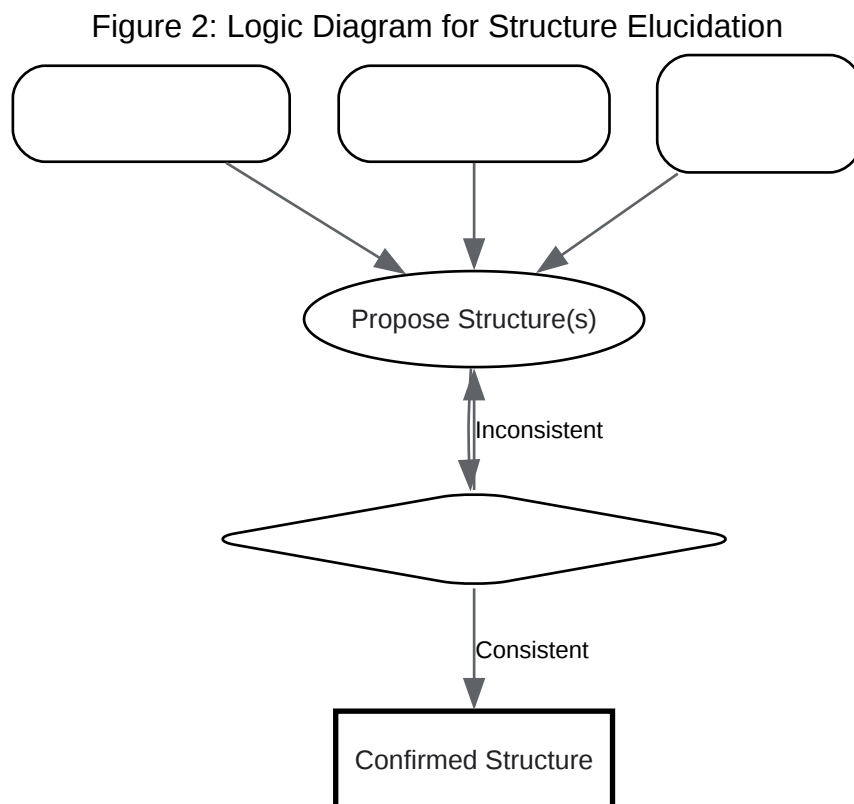
Data Interpretation and Expected Results

The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups.^[4]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200	O-H (alcohol, phenol)	Stretching
3000-2850	C-H (alkane)	Stretching
1750-1650	C=O (carbonyl)	Stretching
1680-1640	C=C (alkene)	Stretching
1260-1050	C-O (alcohol, ether, ester)	Stretching

Data Integration and Structure Elucidation

The final step in the characterization process is to integrate the data from all spectroscopic techniques to propose and confirm the molecular structure.



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Caption: A logic diagram illustrating the integration of spectroscopic data for structure elucidation.

Conclusion: A Commitment to Scientific Rigor

While specific spectroscopic data for CAS number 886365-92-0 is not currently in the public domain, the methodologies presented in this guide provide a robust and scientifically sound framework for the characterization of any novel organic compound. Adherence to these principles of comprehensive data acquisition and logical interpretation is fundamental to ensuring the integrity of chemical research and development.

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